BIA-3-335 free base

Description

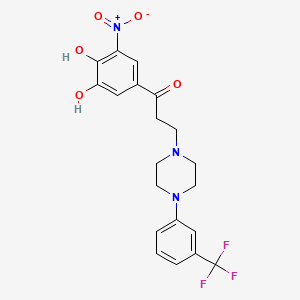

Structure

3D Structure

Properties

CAS No. |

747401-28-1 |

|---|---|

Molecular Formula |

C20H20F3N3O5 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C20H20F3N3O5/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13/h1-3,10-12,28-29H,4-9H2 |

InChI Key |

KVIVJQWOYSWCCZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Molecular Mechanism of Comt Inhibition by Bia 3 335 Free Base

Enzymatic Characterization of COMT Inhibition

BIA-3-335 has been characterized as a potent, reversible, and tight-binding inhibitor of COMT. Its interaction with the enzyme has been studied using kinetic analyses and structural investigations.

Kinetic Analysis of BIA-3-335 Free Base Interaction with COMT

Kinetic studies using recombinant rat soluble COMT have established that BIA-3-335 exhibits a specific mode of inhibition. These analyses reveal that BIA-3-335 acts as a competitive inhibitor with respect to the catechol substrate binding site and an uncompetitive inhibitor towards the S-adenosyl-L-methionine (SAM) binding site researchgate.netnih.govresearchgate.net. The potency of BIA-3-335 is quantified by its inhibition constant (Ki).

Table 1: Kinetic Parameters of BIA-3-335 Inhibition of COMT

| Parameter | Value | Notes |

| Ki | 6.0 ± 1.6 nM | Potent, tight-binding inhibition |

| Inhibition Type (Substrate) | Competitive | Interaction at the catechol substrate binding site |

| Inhibition Type (Cofactor) | Uncompetitive | Interaction at the S-adenosyl-L-methionine (SAM) binding site |

Data compiled from multiple sources, including kinetic characterization using recombinant rat soluble COMT researchgate.netcapes.gov.brnih.gov.

Reversibility and Tight-Binding Characteristics of COMT Inhibition

BIA-3-335 is described as a reversible and tight-binding inhibitor of COMT researchgate.netcapes.gov.brnih.govubi.ptresearchgate.net. The tight-binding nature is indicated by its low nanomolar Ki value, signifying a high affinity for the enzyme. Reversibility implies that the inhibitor can dissociate from the enzyme, allowing for enzyme activity to be restored upon removal of the inhibitor, although the tight binding suggests a prolonged interaction.

Substrate and Cofactor Binding Site Interaction Dynamics

Structural data, particularly from X-ray crystallography of COMT in complex with BIA-3-335 and SAM, provides detailed insights into how the inhibitor interacts with the enzyme's active site. The crystal structure of COMT complexed with SAM and BIA-3-335 at 2.0 Å resolution reveals specific atomic interactions between the inhibitor and key residues within the active site researchgate.netnih.govrcsb.orgnih.gov.

Competitive Inhibition at the Catechol Substrate Binding Site

The competitive nature of BIA-3-335 inhibition concerning the catechol substrate binding site suggests that the inhibitor occupies or interferes with the binding of the natural catechol substrates, such as dopamine (B1211576) or L-DOPA, to the enzyme's active site. Structural studies show that the nitrocatechol moiety of BIA-3-335 binds within the catalytic site of COMT researchgate.netrcsb.orgnih.gov. Specifically, the C1 substituent of BIA-3-335 is accommodated within a groove, engaging in hydrophobic interactions with residues like Tryptophan (W38) and Methionine (M201) nih.gov. This interaction pattern is consistent with the inhibitor directly competing for the substrate binding region.

Regioselectivity of O-Methylation in the Presence of BIA-3-335 Free Base

The regioselectivity of O-methylation refers to which hydroxyl group on a catechol substrate is preferentially methylated. While BIA-3-335 itself is a nitrocatechol inhibitor, studies on related inhibitors and general COMT mechanisms provide context. For nitrocatechol-type inhibitors like BIA-3-335, the presence of the nitro group on the catechol ring significantly influences the enzyme's interaction and the methylation process. It has been observed that nitrocatechol inhibitors are generally poor substrates, with the electronegative nitro group stabilizing the ionized catechol-COMT complex and increasing the activation energy for the methylation step researchgate.net.

Studies on other regioisomeric COMT inhibitors, such as BIA 3-228 and BIA 8-176, have shown that the position of substituents on the catechol ring can affect the regioselectivity of O-methylation nih.govresearchgate.netresearchgate.net. For BIA-3-335, the nitrocatechol core is crucial for its binding and inhibitory activity. The specific arrangement of functional groups within BIA-3-335 dictates its interaction with the active site residues, influencing how it blocks the catalytic machinery responsible for O-methylation. While BIA-3-335 is an inhibitor and not a substrate undergoing methylation itself, its structure and binding mode are designed to prevent the methylation of endogenous catechols or drugs like L-DOPA. The precise regioselectivity of endogenous substrates in the presence of BIA-3-335 is maintained by BIA-3-335's potent inhibition of the enzyme's catalytic function.

Compound List:

BIA-3-335

Catechol-O-methyltransferase (COMT)

S-Adenosyl-L-methionine (SAM)

L-DOPA

Dopamine

Entacapone

Nitecapone

BIA 3-202

BIA 8-176

BIA 3-228

CGP 28014

3,5-dinitrocatechol (B193598) (OR-486)

Quercetin

Rutin

Ascorbic acid

Tropolone

Gallic acid

Caffeic acid

U-0521

2-hydroxyoestrogens

OR-1840

Nebicapone

Structural Biology of Comt Bia 3 335 Free Base Complex

Crystallographic Analysis of COMT in Complex with BIA-3-335 Free Base

The crystal structure of the rat soluble COMT enzyme in complex with its cosubstrate S-adenosyl-methionine (SAM) and the inhibitor BIA-3-335 has been determined, offering a detailed atomic view of the inhibitor's binding mode. rcsb.orgnih.gov

Table 1: Key Crystallographic Data for COMT-BIA-3-335 Complex (PDB ID: 1H1D)

| Parameter | Value | Source |

| PDB ID | 1H1D | rcsb.orgproteopedia.org |

| Resolution | 2.00 Å | rcsb.orgproteopedia.org |

| Space Group | P3221 | nih.gov |

| Number of molecules in asymmetric unit | 1 | rcsb.org |

| R-Value (Work) | 0.174 (Depositor) | rcsb.org |

| R-Value (Free) | 0.198 (Depositor) | rcsb.org |

| Inhibitor Binding | Tight-binding, reversible | rcsb.orgnih.govresearchgate.netcapes.gov.br |

| Inhibition Constant (Ki) | 6.0 ± 1.6 nM | rcsb.orgnih.govresearchgate.netcapes.gov.br |

Within the catalytic site of COMT, BIA-3-335 engages in specific atomic interactions that contribute to its potent inhibition. The nitrocatechol moiety of BIA-3-335 is crucial for binding, coordinating with the magnesium ion (Mg2+) present in the active site. jst.go.jpoup.comresearchgate.net This coordination is essential for COMT's catalytic function. oup.com

Key residues involved in the active site interactions with BIA-3-335 include:

Hydrophobic Residues: The C1 substituent of BIA-3-335 fits into a long groove within the protein structure, interacting with hydrophobic residues such as Tryptophan (W38) and Methionine (M201). nih.gov These hydrophobic interactions are significant for stabilizing the inhibitor-enzyme complex. nih.gov

Residues near the SAM Binding Site: Residues like Tyrosine (Y95) and Tryptophan (W143) are noted to have favorable contacts with the inhibitor. nih.gov Methionine 40 (M40) also plays a role, with its side chain positioned near the 3-substitution moiety of the inhibitor, contributing to binding affinity and stabilization of the complex. jst.go.jpnih.gov

Catalytic Residues: The hydroxyl groups of the catechol moiety of BIA-3-335 coordinate with the magnesium ion, which is also in proximity to residues like Aspartate (Asp141 and Asp169) and Asparagine (Asn170). jst.go.jp

The binding mode of BIA-3-335 within the COMT active site suggests that substituents at the C1 position of the catechol ring have ample space to interact with the protein, allowing for modulation of inhibitory activity. researchgate.netnih.gov

Table 2: Key Residues and Interactions in the COMT Active Site with BIA-3-335

| Residue | Interaction Type | Location/Role | Citation |

| W38 | Hydrophobic | Part of a hydrophobic groove | nih.gov |

| M201 | Hydrophobic | Part of a hydrophobic groove | nih.gov |

| Y95 | Favorable contact | Near ribose moiety of SAM | nih.gov |

| W143 | Favorable contact | Near ribose moiety of SAM | nih.gov |

| M40 | Interaction | Near 3-substitution moiety of inhibitor | jst.go.jpnih.gov |

| Mg2+ | Coordination | Chelates with catechol hydroxyl groups | jst.go.jpoup.com |

| Asp141 | Coordination | Coordinates with Mg2+ | jst.go.jp |

| Asp169 | Coordination | Coordinates with Mg2+ | jst.go.jp |

| Asn170 | Coordination | Coordinates with Mg2+ | jst.go.jp |

Conformational Changes upon BIA-3-335 Free Base Binding to COMT

The binding of BIA-3-335 to COMT induces subtle conformational changes within the enzyme, particularly around the ribose moiety of the bound SAM. nih.gov The ribose ring maintains its 'south' conformation, indicating that the presence of the 3'-fluorine substituent does not alter the sugar's pucker in the enzyme complex. nih.gov The 3'-fluorine atom is situated in a hydrophobic environment and forms favorable contacts with the planar regions of residues Y95 and W143, as well as the terminal methyl group of M40. nih.gov

Compared to the unbound state or complexes with other inhibitors, the binding of BIA-3-335, along with SAM, requires minimal structural adjustments of the protein. Specifically, residue W143 undergoes a shift of approximately 1.2 Å, and M40 rotates by about 79°. nih.gov These localized adjustments are crucial for optimizing the interactions and stabilizing the ternary complex. nih.gov

Comparative Structural Analysis with Other COMT Inhibitor Complexes

The structural data of COMT complexed with BIA-3-335 (PDB ID: 1H1D) has been instrumental in comparative analyses with other COMT inhibitors, such as 3,5-dinitrocatechol (B193598) (1VID), tolcapone (B1682975) (3S68), and BIA 8-176 (2CL5). jst.go.jp These comparisons reveal a high degree of conservation in the binding mode of the catechol moiety across various inhibitors. researchgate.net The catechol ring's orientation is largely dictated by its coordination to the magnesium ion and the confined space at the entrance of the active site. researchgate.net

The positioning of the catechol ring can influence which hydroxyl group (3- or 4-) is oriented towards the methyl donor (SAM). researchgate.net While substrates like L-DOPA preferentially undergo 3-O-methylation, inhibitors like BIA-3-335, which contain a nitro group, tend to stabilize the ionized catechol-COMT complex, thereby increasing the activation energy for methylation and acting as poor substrates. researchgate.net

Table 3: Comparative Structural Data of COMT Inhibitor Complexes

| Inhibitor Name | PDB ID | Key Structural Features / Interactions | Reference |

| BIA-3-335 | 1H1D | Potent, tight-binding inhibitor; nitrocatechol moiety coordinates with Mg2+; C1 substituent interacts with hydrophobic residues (W38, M201); M40 side chain interaction. | rcsb.orgjst.go.jpnih.gov |

| 3,5-Dinitrocatechol | 1VID | Small, clinically irrelevant inhibitor; serves as a reference for structural comparisons. | jst.go.jpresearchgate.net |

| Tolcapone | 3S68 | Nitrocatechol inhibitor; binds to COMT with SAM and Mg2+. | jst.go.jp |

| BIA 8-176 | 2CL5 | Nitrocatechol inhibitor with a benzoyl side chain; crystallization conditions similar to BIA-3-335 complex, but not isomorphous; Cα RMSd values indicate overall structural similarity. | jst.go.jpnih.govresearchgate.net |

| Bisubstrate Inhibitor | 1JR4 | Nonconventional bisubstrate inhibitor; catechol moiety binding is conserved. | researchgate.net |

Compound List:

BIA-3-335 free base

Catechol-O-methyltransferase (COMT)

S-adenosylmethionine (SAM)

3,5-dinitrocatechol

Tolcapone

Entacapone

BIA 8-176

BIA 3-228

OR-1840

Nitecapone

Nebicapone

Computational and Rational Drug Design Approaches for Bia 3 335 Free Base

Application of Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to identify, optimize, and design new drug molecules. For BIA-3-335 free base, CADD approaches are instrumental in elucidating its interaction with its biological target, likely COMT, and guiding the synthesis of improved analogues.

Structure-Based Drug Design (SBDD) in BIA-3-335 Free Base Development

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as the active site of COMT, to guide the design of ligands. By understanding the precise atomic arrangement of the binding pocket, researchers can computationally screen or design molecules that fit optimally and exhibit high affinity. For BIA-3-335 free base, SBDD principles would involve:

Target Structure Analysis: Utilizing experimentally determined structures of COMT (e.g., from X-ray crystallography or NMR) to identify key residues, binding pockets, and potential interaction points.

Virtual Screening: Screening large libraries of compounds against the COMT structure to identify potential hits that bind to the active site, which can then be compared to BIA-3-335 free base or used to discover new scaffolds.

De Novo Design: Designing novel molecular structures from scratch that are predicted to fit the COMT active site based on its geometric and chemical properties.

Lead Optimization: Modifying existing scaffolds, such as BIA-3-335 free base, based on structural insights to enhance binding affinity, selectivity, and pharmacokinetic properties. This might involve adding or altering functional groups to form specific hydrogen bonds, hydrophobic interactions, or electrostatic contacts within the COMT binding site.

Ligand-Based Drug Design (LBDD) Principles Applied

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown or when focusing on optimizing a known active compound like BIA-3-335 free base. LBDD relies on the principle that molecules with similar biological activities often share similar physicochemical properties and three-dimensional arrangements of functional groups (pharmacophores). Key LBDD principles applicable to BIA-3-335 free base include:

Pharmacophore Modeling: Developing a three-dimensional model that describes the essential steric and electronic features of a molecule required for biological activity. This model, derived from known active compounds like BIA-3-335 free base, can then be used to search databases for new molecules possessing these features or to guide the modification of BIA-3-335 free base.

Quantitative Structure-Activity Relationship (QSAR) Studies: Building statistical models that correlate the chemical structure of a series of compounds (including BIA-3-335 free base and its analogues) with their observed biological activity. QSAR models can predict the activity of untested compounds and identify structural modifications that are likely to improve potency.

2D and 3D Similarity Searching: Using computational methods to identify molecules in databases that are structurally similar to BIA-3-335 free base, based on molecular fingerprints or shape comparisons.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies provide dynamic insights into how BIA-3-335 free base interacts with its target, COMT. These methods are crucial for predicting binding modes, affinities, and the nature of molecular interactions.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of BIA-3-335 free base when bound to the active site of COMT, and the corresponding binding affinity. This involves:

Docking Algorithms: Employing algorithms (e.g., AutoDock, GOLD, Schrödinger Glide) to explore the conformational space of BIA-3-335 free base within the COMT binding pocket and score the resulting poses.

Binding Pose Prediction: Identifying the most likely binding pose(s) of BIA-3-335 free base, which represent the orientation that minimizes the free energy of binding.

Affinity Estimation: Predicting the binding affinity (e.g., as inhibition constants, IC50, or binding free energy) of BIA-3-335 free base to COMT. These predictions are often validated experimentally.

Evaluation of Molecular Interactions within the COMT Active Site

Detailed analysis of the predicted binding poses allows for the evaluation of specific molecular interactions between BIA-3-335 free base and amino acid residues within the COMT active site. These interactions are critical for understanding the mechanism of inhibition and guiding further optimization. Common interactions include:

Hydrogen Bonding: Formation of hydrogen bonds between donor/acceptor atoms in BIA-3-335 free base and polar residues in COMT.

Hydrophobic Interactions: Van der Waals forces and hydrophobic effects between nonpolar regions of BIA-3-335 free base and hydrophobic residues in the enzyme.

Electrostatic Interactions: Ionic or polar interactions between charged or polar groups of the compound and charged residues of the enzyme.

Pi-Pi Stacking: Interactions between aromatic rings in BIA-3-335 free base and aromatic amino acid residues in COMT.

Table 1: Predicted Key Interactions of BIA-3-335 Free Base with COMT Active Site Residues (Illustrative)

| Interaction Type | BIA-3-335 Free Base Moiety | COMT Active Site Residue | Interaction Description |

| Hydrogen Bond (Donor) | -NH group | Asp173 | Forms a critical hydrogen bond to the carboxylate. |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Tyr398 | Acts as a hydrogen bond acceptor. |

| Hydrophobic | Aromatic Ring | Phe217, Leu219 | Occupies a hydrophobic pocket, enhancing binding. |

| Electrostatic | Protonated Amine (if applicable) | Glu271 | Potential salt bridge formation. |

| Pi-Pi Stacking | Aromatic Ring | Tyr398, Phe217 | Stabilizes the binding pose through aromatic interactions. |

Note: The specific residues and interactions listed are illustrative and based on common binding patterns observed for COMT inhibitors. Actual interactions for BIA-3-335 free base would be determined through specific computational studies.

Pharmacophore Modeling for COMT Inhibitor Design

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For COMT inhibitors like BIA-3-335 free base, a pharmacophore model can serve as a template for designing new, potent, and selective inhibitors.

Feature Identification: Based on the known structure and activity of BIA-3-335 free base and potentially other COMT inhibitors, key features are identified. These typically include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.

Model Generation: Algorithms generate multiple pharmacophore hypotheses, each representing a specific spatial arrangement of these features. These hypotheses are then ranked based on their ability to match the known active compounds and their discrimination from inactive ones.

Database Searching: The validated pharmacophore model is used to search large chemical databases to identify novel compounds that possess the required features and are predicted to be active against COMT.

Lead Optimization: The pharmacophore model can also guide the modification of BIA-3-335 free base itself, suggesting where to add or modify functional groups to improve binding affinity, selectivity, or pharmacokinetic properties, by ensuring that these modifications align with the essential pharmacophoric features.

Table 2: Representative Pharmacophore Features for COMT Inhibition (Illustrative)

| Feature Type | Description | BIA-3-335 Free Base Relevance |

| Hydrophobic (H) | A region that can interact favorably with nonpolar groups. | Essential for binding within hydrophobic pockets of the COMT active site, contributing to overall affinity and stability. |

| Hydrogen Bond Donor (D) | An atom capable of donating a hydrogen bond (e.g., -OH, -NH). | May interact with specific acceptor residues within the COMT active site, crucial for anchoring the molecule. |

| Hydrogen Bond Acceptor (A) | An atom capable of accepting a hydrogen bond (e.g., carbonyl oxygen, nitrogen). | Often involved in key interactions with donor residues in COMT, contributing significantly to binding energy. |

| Aromatic Ring (R) | A planar, cyclic, unsaturated group that can engage in pi-pi stacking or hydrophobic interactions. | Can interact with aromatic residues (e.g., Tyr, Phe) in the COMT active site, providing stability and specificity. |

| Positive Ionizable (PI) | A group that can be protonated at physiological pH, carrying a positive charge (e.g., amine). | May form electrostatic interactions with negatively charged residues (e.g., Asp, Glu) in the COMT active site, enhancing binding affinity. |

Note: The features and their specific relevance are generalized for COMT inhibitors. The precise pharmacophore for BIA-3-335 free base would be derived from detailed computational analysis of its structure-activity relationships.

Synthetic Strategies and Structure Activity Relationship Sar Studies

Chemical Synthesis Pathways for BIA-3-335 Free Base and Analogues

BIA-3-335, chemically known as 1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-1-propanone, emerged from systematic SAR optimization efforts nih.govacs.org. The development strategy focused on the nitrocatechol pharmacophore, a core structure known to interact with the COMT active site. Specifically, the introduction and modification of heteroatom-containing substituents within the side chain attached to this pharmacophore proved pivotal in achieving potent, peripherally selective, and long-acting COMT inhibition nih.govacs.org. While specific step-by-step synthetic routes for BIA-3-335 are detailed in medicinal chemistry literature and patents, the overarching approach involved the synthesis of a series of compounds where variations in the side chain's structure and the nitrocatechol core were systematically explored nih.govacs.org. This iterative process of synthesis, biological evaluation, and structural analysis allowed researchers to identify compounds with superior inhibitory profiles compared to earlier generations of COMT inhibitors.

Systematic Structural Variations and Their Impact on COMT Inhibition

The efficacy of COMT inhibitors is highly dependent on subtle structural modifications, influencing their binding affinity, selectivity, and duration of action.

The positioning and nature of substituents on the nitrocatechol ring, often referred to in relation to the catechol moiety, significantly impact COMT inhibitory activity nih.gov. Structural variations at these positions are predicted to profoundly modulate the potency of these inhibitors nih.gov. For instance, the nitrocatechol scaffold itself, with its electron-withdrawing nitro group, plays a crucial role in stabilizing the enzyme-inhibitor complex, making these compounds poor substrates for O-methylation researchgate.netreading.ac.uk. The side chain, which in compounds like BIA-3-335 is attached to the phenylpropanone moiety, extends into a groove within the COMT active site, engaging in hydrophobic interactions with residues such as Tryptophan (W38) and Methionine (M201) nih.gov. The specific nature and electronic properties of substituents on this side chain, as well as their attachment points, are critical for optimizing binding affinity and achieving desired pharmacological effects nih.govacs.org.

Regioisomeric Investigations in Nitrocatechol-Type COMT Inhibitors (e.g., BIA 3-228, BIA 8-176)

Regioisomerism, the difference in the spatial arrangement of atoms or groups within a molecule, plays a critical role in the activity of nitrocatechol-type COMT inhibitors. BIA 3-228 and BIA 8-176 serve as prime examples, differing solely in the position of their benzoyl side chain relative to the nitro group on the nitrocatechol core nih.govresearchgate.net. BIA 3-228 features the benzoyl fragment at the meta position, while BIA 8-176 has it at the ortho position nih.govresearchgate.net.

Preclinical Pharmacological Characterization of Bia 3 335 Free Base

In Vitro Enzyme Inhibition Assays

Determination of Inhibition Constant (K_i) and IC50 Values in Recombinant COMT Systems

BIA-3-335 free base has been characterized as a potent, reversible, and tight-binding inhibitor of COMT. Studies utilizing recombinant rat soluble COMT have elucidated its inhibitory kinetics. The inhibition constant (K_i) for BIA-3-335 has been determined to be 6.0 ± 1.6 nM, indicating high affinity for the enzyme nih.govresearchgate.netnih.gov. The mechanism of inhibition has been described as competitive with respect to the substrate binding site and uncompetitive with respect to the S-adenosyl-L-methionine (SAM) binding site nih.govresearchgate.net. Alternative descriptions note it as competitive towards the substrate binding site and non-competitive towards the SAM binding site nih.gov. The atomic interactions between COMT, its cosubstrate SAM, and BIA-3-335 have been visualized through the determination of its crystal structure at 2.0 Å resolution (PDB ID: 1H1D), providing detailed insights into the active site binding nih.govresearchgate.netmdpi.com.

| Parameter | Value | Inhibition Type (Substrate) | Inhibition Type (SAM) | Citation(s) |

| Inhibition Constant (K_i) against COMT | 6.0 ± 1.6 nM | Competitive | Uncompetitive | nih.govresearchgate.net |

| Inhibition Constant (K_i) against COMT (Alternative description) | 6.0 nM | Competitive | Non-competitive | nih.gov |

Assessment of Inhibitor Selectivity against Related Enzymes

The available research findings predominantly focus on the potent inhibition of COMT by BIA-3-335 free base. Specific data detailing its selectivity profile against other related enzymes or methyltransferases was not extensively detailed within the provided search results. nih.govresearchgate.netnih.govmdpi.comscholaris.ca

Cell-Based Pharmacological Studies

Evaluation of Intracellular COMT Inhibition

Information specifically addressing the evaluation of intracellular COMT inhibition by BIA-3-335 free base was not explicitly found within the retrieved search snippets. nih.govresearchgate.netnih.govmdpi.comscholaris.ca

Advanced Methodologies in Bia 3 335 Free Base Research

X-ray Diffraction Techniques for Protein-Ligand Complex Determination

X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of molecules, including complex arrangements of proteins with their ligands. In the context of BIA-3-335, this method has provided invaluable insights into its binding mode with catechol-O-methyltransferase (COMT).

The crystal structure of rat soluble COMT in a ternary complex with its cofactor S-adenosyl-L-methionine (SAM) and BIA-3-335 has been determined at a resolution of 2.0 Å. nih.govrcsb.org This high-resolution structure, available in the Protein Data Bank under the accession code 1H1D, reveals the precise atomic interactions between the inhibitor and the active site of the enzyme. rcsb.orgwwpdb.org The crystallographic data shows that BIA-3-335 binds in the catechol-binding site of COMT, exhibiting a competitive inhibition pattern with respect to the substrate. nih.govrcsb.org

Key interactions observed in the crystal structure include hydrogen bonding and van der Waals forces between BIA-3-335 and the amino acid residues of the COMT active site. The nitrocatechol group of BIA-3-335 is crucial for its high-affinity binding. This structural information is fundamental for understanding the inhibitor's potency and selectivity and serves as a basis for the rational design of new COMT inhibitors. nih.gov

| Parameter | Value |

|---|---|

| PDB ID | 1H1D |

| Resolution | 2.0 Å |

| R-value | Not specified in provided abstracts |

| R-free | Not specified in provided abstracts |

| Space Group | Not specified in provided abstracts |

Spectroscopic Methods in Ligand-Protein Interaction Studies

Spectroscopic techniques are essential for studying the dynamics and thermodynamics of ligand-protein interactions in solution. While specific spectroscopic studies focusing solely on BIA-3-335 are not detailed in the provided search results, the methodologies are broadly applicable to understanding its interaction with COMT.

Fluorescence spectroscopy is a common method used to investigate the binding of inhibitors to enzymes like COMT. Changes in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding can be monitored to determine binding affinity and kinetics. Alternatively, extrinsic fluorescent probes can be used. For COMT, which catalyzes the methylation of catechol substrates, fluorescence-based assays can be employed to measure enzyme activity and, consequently, the inhibitory effect of compounds like BIA-3-335. tandfonline.com

UV-visible absorption spectroscopy is another valuable tool. The binding of a catechol-like inhibitor such as BIA-3-335 to the active site of COMT can lead to changes in the absorption spectrum, which can be used to monitor the binding event. bohrium.com Furthermore, mass spectrometry-based techniques can provide information on the stoichiometry and affinity of the protein-ligand complex under non-denaturing conditions. nih.gov

| Technique | Information Obtained |

|---|---|

| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics, conformational changes |

| UV-visible Spectroscopy | Binding, changes in the electronic environment |

| Mass Spectrometry | Stoichiometry, binding affinity |

Computational Chemistry in Predicting Molecular Behavior

Computational chemistry plays a pivotal role in modern drug discovery and development, offering predictive insights into molecular interactions and behavior. For BIA-3-335, computational methods have been used to complement experimental data, particularly in understanding its binding to COMT.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. The crystal structure of the COMT/SAM/BIA-3-335 complex (PDB: 1H1D) has served as a template for docking studies of other COMT inhibitors. researchgate.netmdpi.com These studies help in understanding the structure-activity relationships of different inhibitors and in predicting the binding modes of novel compounds.

Pharmacophore modeling is another computational approach that has been applied to the discovery of new COMT inhibitors. mdpi.com By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models derived from known inhibitors like BIA-3-335 can be used to screen large virtual libraries of compounds to identify new potential inhibitors. mdpi.com These computational approaches accelerate the discovery process by prioritizing compounds for synthesis and biological testing.

| Method | Application |

|---|---|

| Molecular Docking | Predicting binding poses, understanding structure-activity relationships |

| Pharmacophore Modeling | Virtual screening for new inhibitors |

High-Throughput Screening Techniques for Compound Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While the initial discovery of BIA-3-335 may not have been through a massive HTS campaign, this methodology is central to finding new enzyme inhibitors with similar or improved properties.

In the context of discovering COMT inhibitors, an HTS campaign would involve the development of a robust and sensitive assay to measure COMT activity in a multi-well plate format. mdpi.com This could be a fluorescence-based or absorbance-based assay that detects the product of the enzymatic reaction. tandfonline.com A large library of chemical compounds would then be screened for their ability to inhibit the enzyme.

The "hits" from the primary screen, which are compounds that show significant inhibition of COMT, would then be subjected to further testing to confirm their activity and determine their potency (e.g., IC50 values). nih.gov This process allows for the efficient identification of novel lead compounds that can be further optimized through medicinal chemistry efforts. mdpi.com The unique chemical scaffold of BIA-3-335 could serve as a template for the design of focused compound libraries for such screening efforts.

| Step | Description |

|---|---|

| Assay Development | Creation of a robust, automated assay to measure COMT activity. |

| Primary Screening | Rapid testing of a large compound library at a single concentration. |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. |

| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (IC50). |

Future Directions in Comt Inhibitor Research with Reference to Bia 3 335 Free Base

Exploration of Novel Chemical Scaffolds Based on BIA-3-335 Free Base Insights

The chemical architecture of BIA-3-335, a nitrocatechol derivative, has been a cornerstone for designing new COMT inhibitors. nih.govresearchgate.net A primary goal in future research is to move beyond the traditional nitrocatechol scaffold, which, despite its effectiveness, has been associated with potential toxicity concerns. The focus is on developing novel chemical structures that maintain the essential binding interactions with the COMT active site but utilize different chemical groups to achieve this.

Researchers are exploring alternative molecular frameworks that can still effectively chelate the magnesium ion essential for the enzyme's catalytic activity. The structure-activity relationships derived from BIA-3-335 and its analogues guide the synthesis of these new compounds. nih.gov For example, modifying the side-chain substituents, a strategy that proved effective in the development of BIA-3-335, continues to be a key area of investigation to enhance properties like peripheral selectivity and duration of action. nih.gov The synthesis of compounds featuring different heterocyclic cores, such as hydroxypyridones, represents a promising direction to achieve CNS penetration and potent inhibition without the nitrocatechol group. acs.org

Investigation of Differential Inhibition Profiles for Specific COMT Isoforms

The COMT enzyme exists in two primary forms: a soluble, cytoplasmic isoform (S-COMT) and a membrane-bound isoform (MB-COMT). researchgate.nettandfonline.com These isoforms have distinct distributions and roles; S-COMT is predominant in peripheral tissues like the liver, while MB-COMT is the major form in the brain. acs.orgtandfonline.comoup.com MB-COMT is considered a key therapeutic target for central nervous system disorders because it has a significantly higher affinity for catecholamine neurotransmitters like dopamine (B1211576). oup.comnih.gov

Future research is intensely focused on creating inhibitors with greater selectivity for one isoform over the other. While many current inhibitors, including BIA-3-335, inhibit both forms, designing isoform-specific inhibitors could lead to more targeted therapies. researchgate.net An inhibitor that preferentially targets MB-COMT could be more effective for cognitive enhancement in conditions like schizophrenia by modulating dopamine in the prefrontal cortex, whereas a peripherally-selective inhibitor is ideal for Parkinson's disease treatment to protect levodopa (B1675098) from degradation outside the brain. acs.orgnih.gov The structural differences between the two isoforms, namely the extra 50 amino acids in MB-COMT for membrane anchoring, provide a basis for designing such selective inhibitors. acs.orgoup.com

Table 1: Comparison of COMT Isoforms

| Feature | Soluble COMT (S-COMT) | Membrane-Bound COMT (MB-COMT) |

|---|---|---|

| Location | Predominantly in peripheral tissues (e.g., liver, kidney) acs.orgtandfonline.com | Predominantly in the central nervous system (brain) acs.orgoup.com |

| Structure | Shorter, soluble protein (221 amino acids in humans) tandfonline.com | Longer protein with an extra N-terminal hydrophobic anchor (271 amino acids in humans) tandfonline.comoup.com |

| Substrate Affinity | Lower affinity for dopamine (higher Kₘ) nih.gov | Higher affinity for dopamine (lower Kₘ) oup.comnih.gov |

| Primary Role | Elimination of systemic catechols and xenobiotics nih.gov | Modulation of synaptic dopamine and noradrenaline levels nih.gov |

| Therapeutic Target | Peripherally for Parkinson's Disease (to protect L-DOPA) nih.gov | Centrally for conditions like schizophrenia and cognitive disorders acs.org |

Advancements in Computational Modeling for Optimized COMT Inhibitors

Computational methods are integral to modern drug design, accelerating the discovery of optimized COMT inhibitors. The crystallographic structure of COMT complexed with BIA-3-335 (PDB code: 1H1D) was a landmark achievement, providing the first detailed structural data of a potent inhibitor bound to the enzyme. mdpi.comjst.go.jp This structural information is a vital resource for computer-aided drug design (CADD). mdpi.com

Techniques like molecular docking, homology modeling, and quantum mechanics/molecular mechanics (QM/MM) are heavily utilized. mdpi.comacs.org Molecular docking allows researchers to predict how new potential inhibitors will bind to the COMT active site, helping to prioritize which compounds to synthesize and test. nih.govplos.org Furthermore, advanced QM/MM simulations provide deep insights into the enzymatic reaction mechanism, such as the methyl transfer from the co-substrate SAM to the catecholamine, and how inhibitors interfere with this process. acs.org These computational tools help in understanding the subtle interactions that confer high affinity and selectivity, enabling the rational design of new molecules with improved pharmacodynamic and pharmacokinetic profiles. nih.gov

Targeting Emerging Research Areas in Neuropharmacology through COMT Inhibition

While COMT inhibitors are well-established as an adjunct therapy for Parkinson's disease, their therapeutic potential extends to a range of other neurological and psychiatric disorders. tandfonline.comacs.org The role of COMT in regulating dopamine levels, particularly in the prefrontal cortex, makes it a compelling target for conditions where dopamine signaling is dysregulated, such as schizophrenia, depression, and anxiety disorders. oup.comacs.orgnih.govplos.org

Research is exploring how brain-penetrant COMT inhibitors could be used to treat cognitive deficits associated with these conditions. nih.govplos.org Studies have shown that inhibiting COMT can alter dopamine metabolism not just in the prefrontal cortex but in other brain regions like the hippocampus as well, highlighting its widespread significance. nih.govplos.org The development of new inhibitors, guided by insights from compounds like BIA-3-335, is aimed at creating molecules with specific properties, such as enhanced blood-brain barrier permeability, to precisely target these emerging neuropharmacological areas. nih.gov This expansion of focus beyond Parkinson's disease represents a major future direction for COMT inhibitor research. jst.go.jp

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing BIA-3-335 free base to ensure reproducibility?

- Methodological Answer : Synthesis protocols should follow validated procedures with explicit documentation of reaction conditions (e.g., temperature, solvent systems, catalysts). Use high-purity reagents and characterize intermediates via spectroscopic methods (e.g., NMR, HPLC). Ensure batch-to-batch consistency by reporting deviations in yield or purity, and adhere to guidelines for experimental reproducibility, such as detailing instrumentation settings and environmental controls .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of BIA-3-335 free base?

- Methodological Answer : Combine orthogonal methods:

- Purity : HPLC with UV/Vis or MS detection (≥95% purity threshold).

- Structural Confirmation : 1H/13C NMR, FT-IR, and X-ray crystallography (for novel analogs).

- Quantitative Analysis : Mass spectrometry (LC-MS/MS) for trace impurities.

Cross-validate results with reference standards and report detection limits .

Q. How should researchers design stability studies to evaluate BIA-3-335 free base under various environmental conditions?

- Methodological Answer :

- Parameters : Temperature (25°C, 40°C), humidity (60% RH), light exposure (ICH Q1B guidelines).

- Time Points : 0, 1, 3, 6, 12 months.

- Analytical Endpoints : Degradation products (HPLC), crystallinity (PXRD), and hygroscopicity (TGA).

- Data Reporting : Tabulate stability-indicating parameters (see Table 1) and justify acceptance criteria .

Table 1 : Example Stability Study Parameters

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Degradation Products | HPLC-UV (210 nm) | ≤0.5% per impurity |

| Moisture Uptake | Karl Fischer Titration | ≤1.0% w/w |

| Polymorphic Changes | PXRD | No new peaks observed |

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for BIA-3-335 free base?

- Methodological Answer : Systematically evaluate confounding factors:

- Bioavailability : Assess solubility (e.g., shake-flask method) and permeability (Caco-2 assays).

- Metabolic Stability : Use liver microsomes or hepatocytes to identify rapid clearance pathways.

- Species-Specific Differences : Compare protein binding (plasma vs. buffer) and metabolite profiles across models.

Transparently report discrepancies and conduct sensitivity analyses to isolate variables .

Q. What methodological strategies optimize the detection of BIA-3-335 free base's metabolites in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile.

- Detection : High-resolution MS (HRMS) in full-scan mode (m/z 100–1000).

- Data Analysis : Use software (e.g., Compound Discoverer) for untargeted metabolomics, annotating peaks via spectral libraries.

Validate methods with isotopically labeled internal standards and report recovery rates .

Q. What statistical approaches are recommended for addressing variability in BIA-3-335 free base's dose-response data across experimental replicates?

- Methodological Answer :

- Outlier Analysis : Apply Grubbs’ test or Dixon’s Q-test to exclude non-biological variability.

- Model Fitting : Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC50 confidence intervals.

- Multivariate Analysis : PCA or PLS-DA to identify covariates (e.g., cell passage number, technician bias).

Pre-register analysis plans to mitigate data dredging .

Methodological Best Practices

- Data Transparency : Document raw datasets, including negative controls and failed experiments, in supplementary materials .

- Reproducibility : Share protocols via platforms like Protocols.io , specifying software versions and algorithm settings .

- Ethical Reporting : Avoid selective reporting; disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.